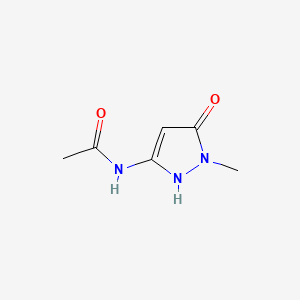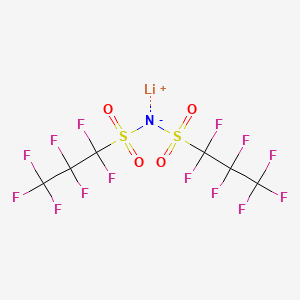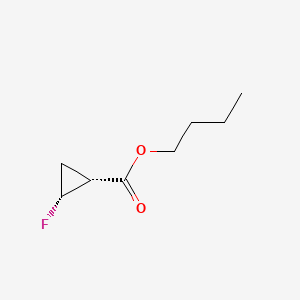![molecular formula C10H26N8O15P3T B1143274 Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt CAS No. 160901-65-5](/img/structure/B1143274.png)
Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt is a radiolabeled nucleotide analog used in various biochemical and molecular biology research applications. This compound is a derivative of xanthosine triphosphate, where the hydrogen at the 8th position of the xanthine ring is replaced with tritium (3H). The tetraammonium salt form enhances its solubility in aqueous solutions, making it suitable for experimental procedures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthosine-[8-3H] 5’-triphosphate tetraammonium salt involves the incorporation of tritium into the xanthosine molecule. The general synthetic route includes:
Tritium Labeling: The hydrogen at the 8th position of xanthosine is replaced with tritium using a tritium gas exchange reaction.
Phosphorylation: The tritiated xanthosine is then phosphorylated to form xanthosine-[8-3H] 5’-triphosphate. This step typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Salt Formation: The final step involves converting the xanthosine-[8-3H] 5’-triphosphate into its tetraammonium salt form by reacting it with ammonium hydroxide.
Industrial Production Methods
Industrial production of xanthosine-[8-3H] 5’-triphosphate tetraammonium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Tritium Labeling: Large-scale tritium gas exchange reactions are conducted in specialized facilities to ensure safety and efficiency.
Automated Phosphorylation: Automated systems are used to phosphorylate the tritiated xanthosine, ensuring consistent product quality.
Purification and Salt Formation: The product is purified using techniques such as high-performance liquid chromatography (HPLC) and then converted to the tetraammonium salt form.
化学反应分析
Types of Reactions
Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthosine-[8-3H] 5’-diphosphate.
Reduction: Reduction reactions can convert it back to xanthosine-[8-3H].
Substitution: Nucleophilic substitution reactions can replace the tritium atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.
Major Products
Oxidation: Xanthosine-[8-3H] 5’-diphosphate.
Reduction: Xanthosine-[8-3H].
Substitution: Various substituted xanthosine derivatives depending on the nucleophile used.
科学研究应用
Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt is widely used in scientific research, including:
Chemistry: Studying nucleotide analogs and their interactions with enzymes.
Biology: Investigating DNA and RNA synthesis, as well as nucleotide metabolism.
Medicine: Exploring potential therapeutic applications and drug development.
Industry: Used in the production of radiolabeled compounds for various applications.
作用机制
The mechanism of action of xanthosine-[8-3H] 5’-triphosphate tetraammonium salt involves its incorporation into nucleic acids during synthesis. The tritium label allows researchers to track the nucleotide’s incorporation and study its interactions with enzymes and other biomolecules. The molecular targets include DNA and RNA polymerases, which incorporate the labeled nucleotide into growing nucleic acid chains.
相似化合物的比较
Similar Compounds
- Xanthosine 5’-triphosphate triethylammonium salt
- Inosine 5’-triphosphate trisodium salt
- Guanosine 5’-triphosphate trisodium salt
- Uridine 5’-triphosphate trisodium salt
Uniqueness
Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt is unique due to its tritium label, which allows for radiolabeling studies. This feature distinguishes it from other nucleotide analogs that do not contain a radioactive isotope, making it particularly valuable for tracking and studying nucleotide incorporation and metabolism in various biological systems.
属性
IUPAC Name |
tetraazanium;[[[(2R,3S,4R,5R)-5-(2,6-dioxo-8-tritio-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O15P3.4H3N/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i2T;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJULWAHTJASJRM-MQEKUARTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[NH4+].[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[NH4+].[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27N8O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)



